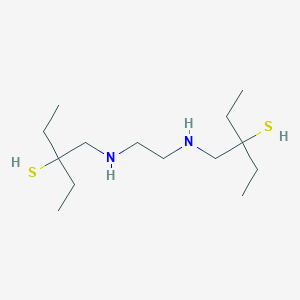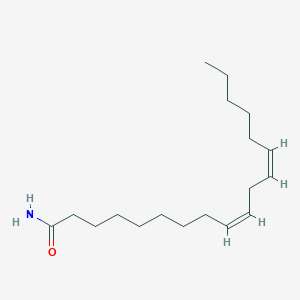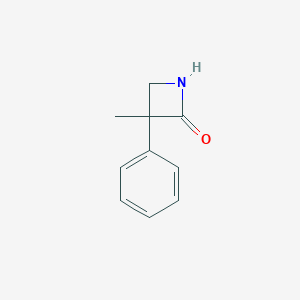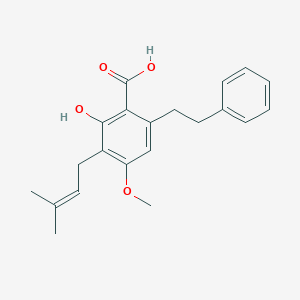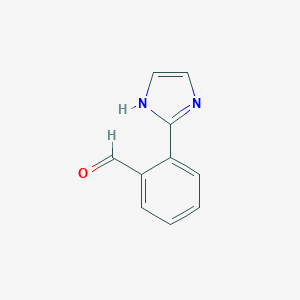
PX-13-17OH
Übersicht
Beschreibung
PX-13-17OH is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, making it a valuable tool in cancer research and other fields .
Wissenschaftliche Forschungsanwendungen
PX-13-17OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Hemmt PI3K-Signalwege und reduziert das Tumorwachstum und die Proliferation.
Zellsignalstudien: Wird verwendet, um die Rolle von PI3K in zellulären Prozessen zu untersuchen.
Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer PI3K-Inhibitoren.
Biologische Forschung: Untersucht die Auswirkungen der PI3K-Hemmung auf verschiedene biologische Signalwege.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Aktivität von PI3K-Enzymen. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen wie Akt und S6-Kinase, was zu einer verringerten Zellwachstum und Proliferation führt. Die beteiligten molekularen Ziele und Signalwege umfassen:
PI3K/Akt/mTOR-Signalweg: Entscheidend für das Zellüberleben und -wachstum.
PTEN-negative Zellen: this compound ist besonders wirksam in Zellen, denen der Tumorsuppressor PTEN fehlt.
Wirkmechanismus
Target of Action
PX-13-17OH, also known as [(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate, is a PI3K inhibitor . It selectively inhibits PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ .
Mode of Action
The compound acts by inhibiting the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells . This inhibition is achieved when the compound is used at concentrations ranging from 0.03 to 1 µg/ml .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, a key player in this pathway. This, in turn, affects downstream effects such as cell growth, proliferation, and survival.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to a decrease in the phosphorylation of Akt and S6K . This can result in reduced cell growth and proliferation, particularly in cancer cells. In fact, this compound has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg .
Biochemische Analyse
Biochemical Properties
PX-13-17OH plays a significant role in biochemical reactions by selectively inhibiting PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ . It interacts with these enzymes, inhibiting their activity and thereby affecting various biochemical processes. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the phosphorylation of Akt and S6 kinase (S6K) in PTEN-negative U87MG cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to inhibit tumor growth in a U87MG mouse xenograft model when administered at doses ranging from 2.5 to 10 mg/kg
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PX-13-17OH involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the cyclopenta[5,6]naphtho[1,2-c]pyran core.
- Introduction of hydroxyl and acetyloxy groups.
- Attachment of the dimethylamino propyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including:
Batch Processing: Utilizing reactors to carry out the multi-step synthesis.
Purification: Employing crystallization and chromatography to achieve high purity levels (≥98%).
Analyse Chemischer Reaktionen
Arten von Reaktionen: PX-13-17OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umlagerung von Hydroxylgruppen zu Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
PX-13-17OH ist aufgrund seiner hohen Selektivität für PI3K-Isoformen gegenüber anderen Kinasen einzigartig. Ähnliche Verbindungen umfassen:
Wortmannin: Ein nicht-selektiver PI3K-Inhibitor.
LY294002: Ein weiterer PI3K-Inhibitor mit breiterer Aktivität.
Idelalisib: Ein selektiver Inhibitor für PI3Kδ.
Im Vergleich zu diesen Verbindungen bietet this compound eine höhere Selektivität und Potenz, was es zu einem wertvollen Werkzeug für gezielte Forschung macht .
Eigenschaften
IUPAC Name |
[(1S,3aR,6E,9S,9aR,10R,11aS)-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O8/c1-16(32)38-19-13-28(2)18(9-10-20(28)33)22-24(19)29(3)21(15-37-7)39-27(36)17(23(29)26(35)25(22)34)14-31(6)12-8-11-30(4)5/h14,18-21,33,35H,8-13,15H2,1-7H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKITVDFUHUQY-DATHZOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(C)CCCN(C)C)C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(C)CCCN(C)C)/C4=C(C3=O)O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


